molecular formula C14H15N5S B1670912 Dp44mT CAS No. 152095-12-0

Dp44mT

Cat. No. B1670912
M. Wt: 285.37 g/mol
InChI Key: XOBIGRNRXCAMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dp44mT is an iron chelator that works as a selective anticancer agent . It has DNA-damaging activity, which is mediated by top2a inhibition .


Synthesis Analysis

Dp44mT has been found to inhibit cell growth and induce apoptosis in several human cancers . It has broad activity, inducing apoptosis in several types of acute leukemia and also multiple myeloma cell lines .


Molecular Structure Analysis

The molecular structure of Dp44mT has been studied using a combination of fluorescence, UV-VIS absorbance, and circular dichroism measurements and molecular docking techniques . It has been found that Dp44mT can upregulate the expression of the anti-oncogene N-myc downstream-regulated gene (NDRG)2 by directly binding to and activating the RAR-related orphan receptor (ROR)A .


Chemical Reactions Analysis

The pharmacological interaction of Dp44mT is an important issue in the optimization of Dp44mT as an anti-tumor agent . To unravel this interaction, researchers have used a combination of fluorescence, UV-VIS absorbance, and circular dichroism measurements and molecular docking techniques .

Scientific Research Applications

Mechanism of Action in Cancer Therapy

Lysosomal Damage and Apoptosis Induction : Dp44mT exerts its antitumor effects by forming a redox-active copper complex that accumulates in lysosomes, leading to lysosomal membrane permeabilization and cell death. This process involves the sequestration of redox-active copper, causing cellular depletion of glutathione and ensuing oxidative stress, selectively activating the lysosomal apoptotic pathway in cancer cells (Lovejoy et al., 2011).

Overcoming Multidrug Resistance : Dp44mT can overcome multidrug resistance (MDR) in cancer therapy by hijacking lysosomal P-glycoprotein (Pgp) transport activity. This leads to the lysosomal targeting of Dp44mT, resulting in enhanced cytotoxicity against MDR cells (Jansson et al., 2015).

Immunological Impact

Inhibition of T-Cell Activation : Dp44mT has been found to inhibit T-cell activation and proliferation by preventing the upregulation of surface CD25 on activated T cells, indicating potential applications in treating autoimmune diseases or in organ transplantation by acting as an immunosuppressant (Gundelach et al., 2013).

Interaction with Biological Molecules

Binding to Human Serum Albumin and DNA : Studies have explored Dp44mT's interaction with human serum albumin (HSA) and DNA, providing insights into its pharmacokinetic behavior and mechanism of action. Dp44mT binds to HSA and interacts with DNA, which may contribute to its antitumor activity and influence its distribution and efficacy in vivo (Xu et al., 2016).

Safety And Hazards

Dp44mT is toxic if swallowed . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

3-(dipyridin-2-ylmethylideneamino)-1,1-dimethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5S/c1-19(2)14(20)18-17-13(11-7-3-5-9-15-11)12-8-4-6-10-16-12/h3-10H,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBIGRNRXCAMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)NN=C(C1=CC=CC=N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438322
Record name Dp44mT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iron Chelator, Dp44mT

CAS RN

152095-12-0
Record name Dp44mT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 152095-12-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dp44mT
Reactant of Route 2
Reactant of Route 2
Dp44mT
Reactant of Route 3
Dp44mT
Reactant of Route 4
Reactant of Route 4
Dp44mT
Reactant of Route 5
Dp44mT
Reactant of Route 6
Reactant of Route 6
Dp44mT

Citations

For This Compound
1,530
Citations
E Noulsri, DR Richardson, S Lerdwana… - American journal of …, 2009 - Wiley Online Library
… Dp44mT was significantly more effective than DFO. Furthermore, this study also showed that Dp44mT … Additional studies examining the cytotoxic mechanisms of Dp44mT showed that a …
Number of citations: 116 onlinelibrary.wiley.com
DB Lovejoy, PJ Jansson, UT Brunk, J Wong, P Ponka… - Cancer research, 2011 - AACR
… The metal-chelating compound Dp44mT is a di-2-pyridylketone … Here, we report that Dp44mT targets lysosome integrity … that the copper–Dp44mT complex (Cu[Dp44mT]) disrupted …
Number of citations: 294 aacrjournals.org
JC Lee, KC Chiang, TH Feng, YJ Chen… - International journal of …, 2016 - mdpi.com
… Dp44mT significantly inhibited the reproductive viability of SAS cells (Figure 1F). We further tested Dp44mT… As shown in the supplemental data, DP44mT still could inhibited HaCaT cell …
Number of citations: 51 www.mdpi.com
VA Rao, SR Klein, KK Agama, E Toyoda, N Adachi… - Cancer research, 2009 - AACR
… and mechanism of action of Dp44mT to determine whether it might … activity of Dp44mT by itself, we tested low doses of Dp44mT in … The distinctive cytotoxic activity of Dp44mT led us to …
Number of citations: 163 aacrjournals.org
M Ismail, W Yang, Y Li, Y Wang, W He, J Wang… - Biomaterials, 2022 - Elsevier
… Here, we overcame the limitations of Dp44mT by incorporating it in new biomimetic … @(Dp44mT/Reg) NPs that actively targeted and traversed the BBB delivering Dp44mT specifically to …
Number of citations: 9 www.sciencedirect.com
P Li, X Zheng, K Shou, Y Niu, C Jian… - American Journal of …, 2016 - ncbi.nlm.nih.gov
… In the present study, we illustrate that Dp44mT suppresses OS growth and metastasis in vitro and in vivo. Moreover, we reveal that Dp44mT significantly elevates autophagy and …
Number of citations: 46 www.ncbi.nlm.nih.gov
PJ Jansson, CL Hawkins, DB Lovejoy… - Journal of inorganic …, 2010 - Elsevier
… technique under very similar conditions to show the Dp44mT-iron complex is indeed redox-active and … We discuss the relevance of the redox activity to the biological effects of Dp44mT. …
Number of citations: 73 www.sciencedirect.com
AM Merlot, S Sahni, DJR Lane, AM Fordham… - Oncotarget, 2015 - ncbi.nlm.nih.gov
… of key structural features of Dp44mT in its uptake, studies were … of Dp44mT that is markedly facilitated by human serum albumin (HSA). Intriguingly, this process is distinct from Dp44mT's …
Number of citations: 36 www.ncbi.nlm.nih.gov
E Falcone, AG Ritacca, S Hager… - Journal of the …, 2022 - ACS Publications
… Next, owing to the coaccumulation of Dp44mT and Cu II in lysosomes observed by … II –Dp44mT and GSH at pH 5. Raman spectra confirmed the binding of GSH to Cu II –Dp44mT at pH …
Number of citations: 21 pubs.acs.org
K Ishiguro, ZP Lin, PG Penketh, K Shyam, R Zhu… - Biochemical …, 2014 - Elsevier
… of DNA synthesis, whereas Dp44mT at this concentration did not … In contrast, the terminally dimethylated derivatives Dp44mT … that triapine and Dp44mT differ in metal ion dependency. …
Number of citations: 46 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.